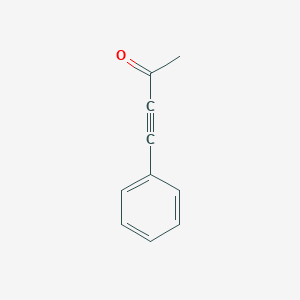
4-Fenil-3-butin-2-ona
Descripción general
Descripción
4-Phenyl-3-butyn-2-one is an organic compound with the chemical formula C10H8O. It is a member of the α,β-ketoalkyne family, characterized by the presence of both a ketone and an alkyne functional group. This compound is known for its clear liquid appearance and is insoluble in water but soluble in organic solvents such as ethers and alcohols .
Aplicaciones Científicas De Investigación
4-Phenyl-3-butyn-2-one has several important applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Análisis Bioquímico
Biochemical Properties
4-Phenyl-3-butyn-2-one plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. One notable interaction is with liver microsomes and cytosol, where it undergoes reductive metabolism. The compound is reduced to trans-4-phenyl-3-buten-2-one and 4-phenyl-3-butyn-2-ol in the presence of NADPH . These reactions suggest that 4-Phenyl-3-butyn-2-one interacts with specific reductases, which are distinct from the cytochrome P450 system. Additionally, the compound inhibits ethoxyresorufin-O-dealkylase activity in rat liver microsomes .
Cellular Effects
4-Phenyl-3-butyn-2-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with liver microsomes and cytosol indicates its potential impact on liver cell function. The inhibition of ethoxyresorufin-O-dealkylase activity suggests that 4-Phenyl-3-butyn-2-one may affect detoxification pathways and other metabolic processes within the cell .
Molecular Mechanism
The molecular mechanism of 4-Phenyl-3-butyn-2-one involves its reduction by liver microsomes and cytosol. The compound’s triple bond and carbonyl group are reduced to form trans-4-phenyl-3-buten-2-one and 4-phenyl-3-butyn-2-ol, respectively . These reactions are facilitated by specific reductases that are distinct from the cytochrome P450 system. The inhibition of ethoxyresorufin-O-dealkylase activity further indicates that 4-Phenyl-3-butyn-2-one can modulate enzyme activity and influence metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenyl-3-butyn-2-one change over time. The compound’s stability and degradation are influenced by the presence of NADPH and other cofactors. Over time, the reduction of 4-Phenyl-3-butyn-2-one to its metabolites, trans-4-phenyl-3-buten-2-one and 4-phenyl-3-butyn-2-ol, can lead to changes in cellular function and enzyme activity . Long-term studies are needed to fully understand the compound’s stability and its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Phenyl-3-butyn-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, 4-Phenyl-3-butyn-2-one may exhibit toxic or adverse effects, potentially disrupting cellular function and enzyme activity . Threshold effects and dose-response relationships need to be carefully studied to determine the safe and effective use of this compound in research.
Metabolic Pathways
4-Phenyl-3-butyn-2-one is involved in several metabolic pathways, particularly those related to its reduction by liver microsomes and cytosol. The compound is reduced to trans-4-phenyl-3-buten-2-one and 4-phenyl-3-butyn-2-ol in the presence of NADPH . These reactions suggest that 4-Phenyl-3-butyn-2-one interacts with specific reductases and may influence metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 4-Phenyl-3-butyn-2-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s reduction by liver microsomes and cytosol suggests that it may be localized to specific cellular compartments where these enzymes are active
Subcellular Localization
The subcellular localization of 4-Phenyl-3-butyn-2-one is primarily within the liver microsomes and cytosol, where it undergoes reduction to its metabolites . The compound’s activity and function may be influenced by its localization to these specific compartments. Post-translational modifications and targeting signals may also play a role in directing 4-Phenyl-3-butyn-2-one to its site of action within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Phenyl-3-butyn-2-one can be synthesized through various methods. One common method involves the reaction of benzylpropanedione and phenyl ketone under alkaline conditions, facilitated by carboxylic acid or hydrogenation reduction . Another method includes catalytic hydrogenation using specific catalysts .
Industrial Production Methods
In industrial settings, the production of 4-Phenyl-3-butyn-2-one often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for its various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-3-butyn-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions, such as those using THF (tetrahydrofuran) solution, have been reported.
Substitution: The compound reacts with halogens like bromine chloride and iodine monochloride in solvents such as dichloromethane and methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use bromine chloride and iodine monochloride in dichloromethane or pyridine.
Major Products
The major products formed from these reactions include various halogenated derivatives, reduced forms of the compound, and oxidized products depending on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-3-butyn-2-one involves its interaction with various molecular targets and pathways. As an α,β-ketoalkyne, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various adducts and intermediates, which are crucial in its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-3-buten-2-one:
1-Phenyl-2-propyn-1-one: This compound is another α,β-ketoalkyne with a similar structure but different substituents.
3-Butyn-2-one: A simpler α,β-ketoalkyne without the phenyl group.
Uniqueness
4-Phenyl-3-butyn-2-one is unique due to its combination of a phenyl group and a triple bond, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications.
Propiedades
IUPAC Name |
4-phenylbut-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEUQDJSUFHFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171178 | |
| Record name | 4-Phenyl-3-butyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817-57-8 | |
| Record name | 4-Phenyl-3-butyn-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-3-butyn-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-3-butyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbut-3-yn-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Phenyl-3-butyn-2-one?
A1: The molecular formula of 4-Phenyl-3-butyn-2-one is C10H8O, and its molecular weight is 144.17 g/mol. []
Q2: Are there any notable spectroscopic characteristics of 4-Phenyl-3-butyn-2-one?
A2: While specific spectroscopic data is not extensively discussed in the provided research, 4-Phenyl-3-butyn-2-one and its derivatives are typically characterized using techniques like IR, 1H NMR, 13C NMR, and Mass Spectrometry. [, ]
Q3: How is 4-Phenyl-3-butyn-2-one metabolized in the liver?
A3: Research indicates that 4-Phenyl-3-butyn-2-one undergoes both triple bond and carbonyl reduction in rat liver preparations. [, ] Liver microsomes reduce the triple bond to form trans-4-phenyl-3-buten-2-one (PBO) in the presence of NADPH. [, ] Both microsomes and cytosol can reduce the carbonyl group, producing 4-phenyl-3-butyn-2-ol (PBYOL). [, ] Interestingly, the cytosolic reduction of PBYO yields only the S-enantiomer of PBYOL, whereas microsomes produce both R- and S-enantiomers. [, ]
Q4: Does 4-Phenyl-3-butyn-2-one affect drug-metabolizing enzymes?
A4: Yes, 4-Phenyl-3-butyn-2-one and its metabolite PBO significantly inhibit ethoxyresorufin-O-dealkylase (EROD) activity in rat liver microsomes, while PBYOL shows partial inhibition, and PBA has no effect. [, ]
Q5: What type of reductase is responsible for the triple bond reduction of 4-Phenyl-3-butyn-2-one in the liver?
A5: The research suggests a novel type of reductase is responsible, distinct from cytochrome P450. This is supported by the observation that typical cytochrome P450 inducers do not enhance triple bond reduction, and inhibitors like disulfiram, 7-dehydrocholesterol, and 18β-glycyrrhetinic acid effectively block the activity. [, ]
Q6: Do compounds with a triple bond always undergo reduction in the liver?
A6: No, the position of the triple bond is crucial. While 4-Phenyl-3-butyn-2-one, with a triple bond adjacent to a carbonyl group, undergoes reduction, other compounds like 1-phenyl-1-butyne, deprenyl, ethynylestradiol, and ethinamate, where the triple bond is not adjacent to a carbonyl, are not reduced by liver microsomes. [, ]
Q7: How does 4-Phenyl-3-butyn-2-one react with Grignard reagents?
A7: 4-Phenyl-3-butyn-2-one reacts with phenylacetylenic Grignard reagent under mild conditions to produce a different compound in high yield, demonstrating its utility in synthetic transformations. [, ]
Q8: Can 4-Phenyl-3-butyn-2-one be used in cyclization reactions?
A8: Yes, 4-Phenyl-3-butyn-2-one participates in various cyclization reactions. It reacts with aromatic aldehydes in the presence of phosphine catalysts to form functionalized tetrahydrofuran derivatives. [] It also undergoes spirocyclization with alkyne-tethered aromatics in the presence of silver nitrate/silica catalysts, yielding spirocycles. [] Additionally, it can react with unsaturated pyrazolones to form pyrano[2,3-c]pyrazoles and spiro-cyclopentanone-pyrazolones via phosphine-catalyzed cascade reactions. []
Q9: Can 4-Phenyl-3-butyn-2-one be used to synthesize cyclopentadiene?
A9: While not directly synthesized from 4-Phenyl-3-butyn-2-one, it plays a crucial role in the solar-driven conversion of endo-dicyclopentadiene to cyclopentadiene. [] The reaction, thermodynamically uphill under ambient conditions, becomes favorable at elevated temperatures achieved using concentrated solar energy. [] 4-Phenyl-3-butyn-2-one then reacts with the generated cyclopentadiene to synthesize a 2,5-norbornadiene derivative, showcasing a potential route for energy storage applications. []
Q10: What are potential research areas for 4-Phenyl-3-butyn-2-one in the future?
A10: Further exploration of the novel reductase responsible for the triple bond reduction of 4-Phenyl-3-butyn-2-one is crucial to fully characterize its activity and potential role in metabolizing other compounds. [, ] Additionally, expanding the scope of 4-Phenyl-3-butyn-2-one in synthetic methodologies, especially in the context of green chemistry and utilizing renewable energy sources, could be promising research avenues. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


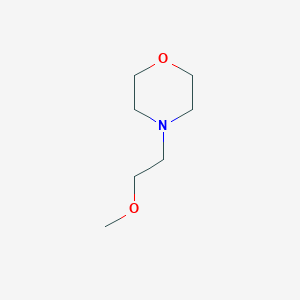

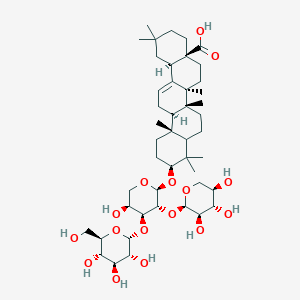
![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)
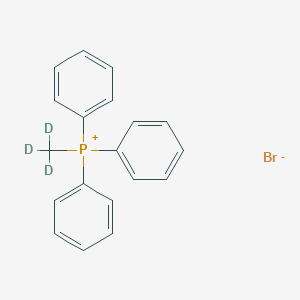
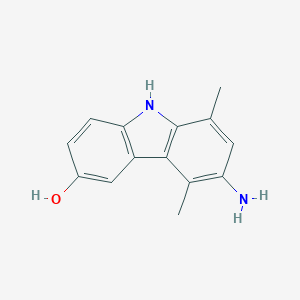
![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)
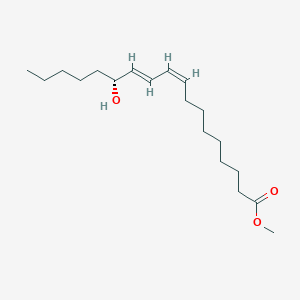

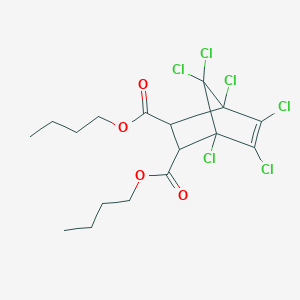
![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)


![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)
